molecular formula C20H12N2 B13149418 Dibenzo[b,j][4,7]phenanthroline CAS No. 223-00-7

Dibenzo[b,j][4,7]phenanthroline

Cat. No.: B13149418
CAS No.: 223-00-7
M. Wt: 280.3 g/mol
InChI Key: UNCAYXRSJSUBAI-UHFFFAOYSA-N
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Description

Dibenzo[b,j][4,7]phenanthroline is a heterocyclic compound that belongs to the class of biquinolines It is characterized by its fused ring structure, which includes two benzene rings and a phenanthroline core

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[b,j][4,7]phenanthroline can be synthesized through various methods. One of the most efficient methods involves the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid as a catalyst . This method is known for its rapid and efficient production of this compound derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,j][4,7]phenanthroline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of dibenzo[b,j][4,7]phenanthroline involves its interaction with molecular targets such as DNA and enzymes. For example, its anticancer activity is attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing cell death . The specific pathways involved depend on the particular derivative and its target.

Comparison with Similar Compounds

Dibenzo[b,j][4,7]phenanthroline can be compared with other similar compounds, such as:

This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its derivatives have shown a broad range of activities, making it a versatile compound for various applications.

Biological Activity

Dibenzo[b,j][4,7]phenanthroline (DBP) is a polycyclic aromatic compound that has garnered attention for its diverse biological activities, including anticancer, antiparasitic, and antibacterial properties. This article explores the compound's mechanisms of action, research findings, and potential applications in the biomedical field.

Chemical Structure and Properties

DBP features a fused ring system that contributes to its unique chemical properties. The structure allows for intercalation into DNA, which is crucial for its biological activities. The compound's ability to form coordination complexes with metals enhances its reactivity and biological efficacy.

1. DNA Intercalation:
DBP is known to intercalate between DNA base pairs, disrupting the double helix structure. This interference can inhibit DNA replication and transcription, leading to cell death, particularly in cancer cells .

2. Enzyme Inhibition:
The compound has been shown to inhibit telomerases—enzymes that maintain telomere length in cancer cells—thereby inducing apoptosis in malignant cells . Additionally, DBP complexes with copper(II) ions have been reported to activate nucleases, further destabilizing DNA .

3. Antimicrobial Activity:
Research indicates that DBP exhibits significant antibacterial properties against various pathogens. Its derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Activity

A study demonstrated that DBP derivatives significantly inhibited the growth of several cancer cell lines, including those from leukemia and solid tumors. The mechanism involved DNA intercalation and the subsequent induction of apoptosis .

Antiparasitic Properties

DBP has also been investigated for its antiparasitic effects. In vitro studies showed that certain derivatives effectively inhibited the growth of Plasmodium species, the causative agents of malaria .

Antibacterial Effects

DBP and its derivatives have displayed broad-spectrum antibacterial activity. For instance, a comparative study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .

Case Studies

StudyFocusFindings
Watanabe et al., 2004AnticancerDBP derivatives inhibited leukemia cell proliferation through DNA intercalation.
Menéndez et al., 2009AntiparasiticDemonstrated significant activity against Plasmodium species in vitro.
Gosh et al., 2022AntibacterialDBP derivatives showed efficacy against multiple bacterial strains, indicating potential as new antibiotics.

Properties

CAS No.

223-00-7

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

quinolino[3,2-a]acridine

InChI

InChI=1S/C20H12N2/c1-3-7-17-13(5-1)11-15-16-12-14-6-2-4-8-18(14)22-20(16)10-9-19(15)21-17/h1-12H

InChI Key

UNCAYXRSJSUBAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=NC5=CC=CC=C5C=C43

Origin of Product

United States

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